![molecular formula C10H10FNO2 B12834156 6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12834156.png)
6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with a suitable fluorinated ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
化学反応の分析
Types of Reactions
6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while reduction can produce amine-substituted benzoxazoles .
科学的研究の応用
6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes .
類似化合物との比較
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Known for its use in medicinal chemistry as a potential therapeutic agent.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Studied for its anti-inflammatory properties.
Uniqueness
6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one is unique due to its specific fluorinated structure, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C10H10FNO2 |
|---|---|
分子量 |
195.19 g/mol |
IUPAC名 |
6-(2-fluoropropan-2-yl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H10FNO2/c1-10(2,11)6-3-4-7-8(5-6)14-9(13)12-7/h3-5H,1-2H3,(H,12,13) |
InChIキー |
UKJOOIZFHWEEOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC2=C(C=C1)NC(=O)O2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


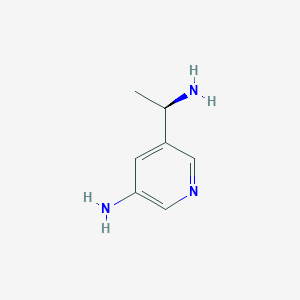
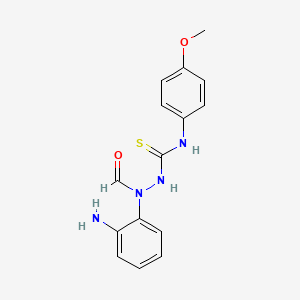
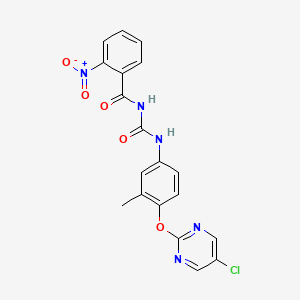
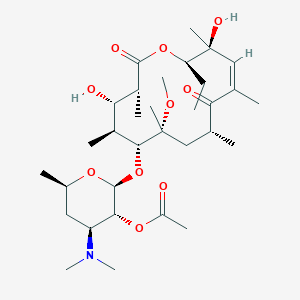
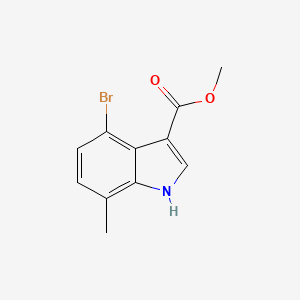


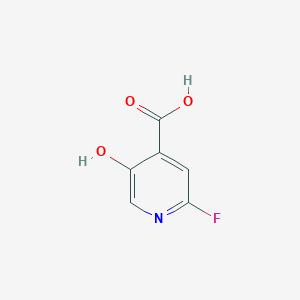
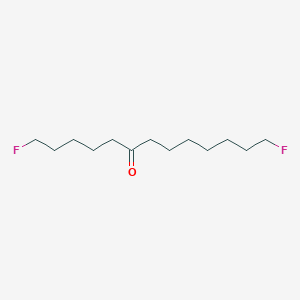
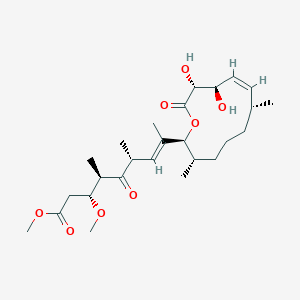

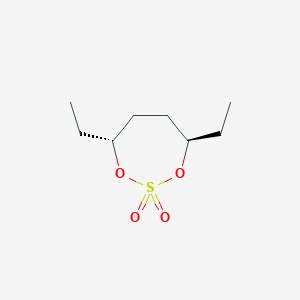
![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)

